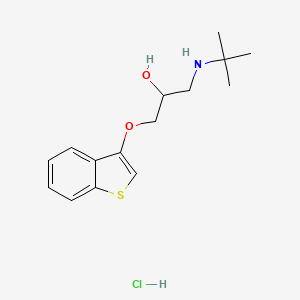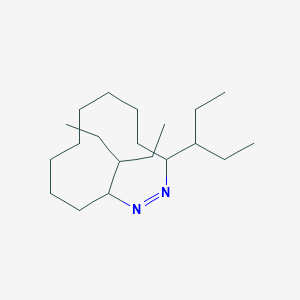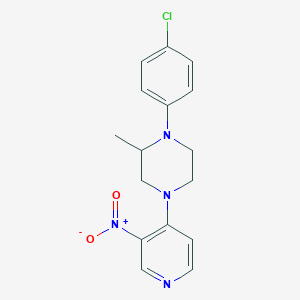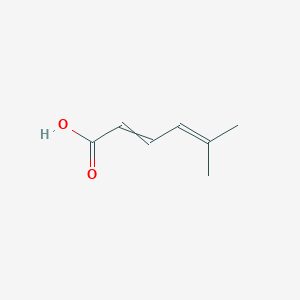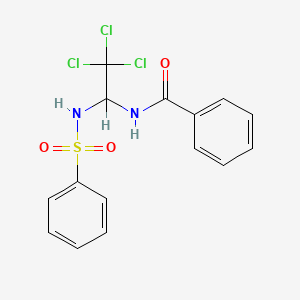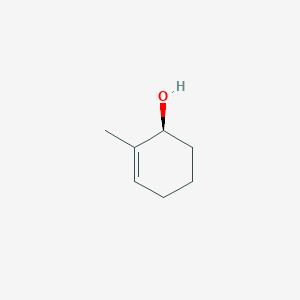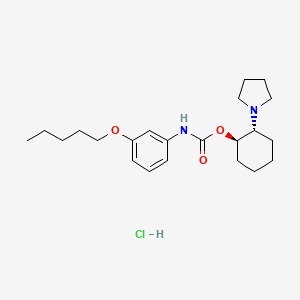
Pentakain hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentakain hydrochlorid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a hydrochloride salt form of a specific active ingredient, which enhances its solubility and stability, making it suitable for various formulations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentakain hydrochlorid typically involves a multi-step chemical process. The initial step often includes the preparation of the base compound, followed by its conversion into the hydrochloride salt. The reaction conditions usually involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may involve the use of catalysts and advanced purification techniques such as crystallization and filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentakain hydrochlorid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pentakain hydrochlorid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and pathways.
Medicine: this compound is investigated for its potential therapeutic effects and is used in the formulation of certain medications.
Industry: It finds applications in the manufacturing of various industrial products due to its chemical properties.
Wirkmechanismus
The mechanism of action of Pentakain hydrochlorid involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to Pentakain hydrochlorid include other hydrochloride salts of active ingredients, such as:
- Lidocaine hydrochloride
- Procaine hydrochloride
- Bupivacaine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which may confer specific properties such as solubility, stability, and efficacy in certain applications. Its distinct mechanism of action and the range of reactions it undergoes also contribute to its uniqueness.
Eigenschaften
CAS-Nummer |
77656-21-4 |
|---|---|
Molekularformel |
C22H35ClN2O3 |
Molekulargewicht |
411.0 g/mol |
IUPAC-Name |
[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24;/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
InChI-Schlüssel |
BSMUOLWVMZUZON-MUCZFFFMSA-N |
Isomerische SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3.Cl |
Kanonische SMILES |
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


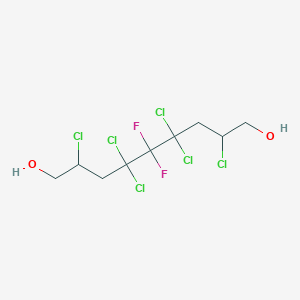
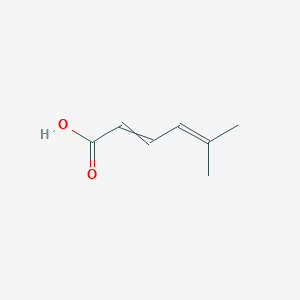
![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
